molecular formula C13H10Cl2N2O B332870 N-(3,4-dichlorobenzyl)nicotinamide

N-(3,4-dichlorobenzyl)nicotinamide

Cat. No.: B332870
M. Wt: 281.13 g/mol
InChI Key: KMAXICOFKNOYDI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)nicotinamide is a nicotinamide derivative featuring a 3,4-dichlorobenzyl group directly attached to the nitrogen of the nicotinamide moiety. The 3,4-dichlorobenzyl group is a recurring motif in herbicides and catalytic ligands, suggesting its role in enhancing molecular interactions with biological or chemical targets .

Properties

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10Cl2N2O/c14-11-4-3-9(6-12(11)15)7-17-13(18)10-2-1-5-16-8-10/h1-6,8H,7H2,(H,17,18)

InChI Key

KMAXICOFKNOYDI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

2-Chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (Compound 5f)

  • Structure : Unlike N-(3,4-dichlorobenzyl)nicotinamide, Compound 5f (from ) contains an ether linkage (-O-) between the dichlorobenzyl group and the nicotinamide nitrogen.
  • Activity : Demonstrates exceptional herbicidal efficacy against duckweed (Lemna paucicostata), with an IC50 of 7.8 µM, outperforming clomazone (IC50 = 125 µM). The ether linkage likely enhances solubility or target binding .
  • SAR Insight : The 3,4-dichloro substitution on the benzyl group and the 2-chloro substituent on the pyridine ring are critical for activity. Removal of chlorine atoms reduces potency, emphasizing their role in hydrophobic interactions .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

  • Structure : A benzamide derivative with a 3-chlorophenyl group instead of a nicotinamide moiety.
  • Safety Profile : Classified as hazardous if inhaled, requiring specific first-aid measures (e.g., respiratory support). This highlights the general risks associated with chlorinated aromatic compounds .
  • Functional Contrast : The absence of the pyridine ring (nicotinamide) likely reduces herbicidal activity, underscoring the importance of the heterocyclic core in agrochemical design .

Nickel(II) Complex with Dichlorobenzyl-Pyrrolidine Ligand

  • Structure : A catalytic ligand featuring a 3,4-dichlorobenzyl group attached to a pyrrolidine-carboxamide scaffold ().
  • Application: Used in chemical dynamic kinetic resolution, demonstrating the versatility of dichlorobenzyl groups in non-agrochemical contexts (e.g., asymmetric synthesis) .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Biological/Chemical Activity Reference
This compound Nicotinamide 3,4-dichlorobenzyl (direct N-link) Inferred herbicidal potential
2-Chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide Nicotinamide (ether-linked) 3,4-dichlorobenzyloxy, 2-Cl pyridine IC50 = 7.8 µM (duckweed)
3,4-Dichloro-N-(3-chlorophenyl)benzamide Benzamide 3-chlorophenyl Hazardous (inhalation risk)
Nickel(II)-Schiff Base Complex Pyrrolidine-carboxamide 3,4-dichlorobenzyl Catalytic resolution of amino acids

Structure-Activity Relationship (SAR) Analysis

  • Chlorine Substitution : Dichloro groups on the benzyl ring enhance herbicidal activity by increasing lipophilicity and target binding affinity .
  • Heterocyclic Core : The pyridine ring in nicotinamide derivatives improves electron distribution, facilitating interactions with enzyme active sites compared to simple benzamides .
  • Linker Flexibility : Ether-linked analogs (e.g., Compound 5f) may offer better bioavailability than direct N-linked derivatives, though this requires empirical validation .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann method is a classical approach for amide synthesis, involving the reaction of an acid chloride with an amine in a biphasic system. For this compound, nicotinoyl chloride is generated in situ by treating nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 3,4-dichlorobenzylamine in the presence of aqueous sodium hydroxide (NaOH) and an organic solvent such as dichloromethane (DCM).

Procedure :

  • Nicotinoyl chloride synthesis : Nicotinic acid (1 eq) is refluxed with excess SOCl₂ (2 eq) at 70°C for 2 hours. The excess SOCl₂ is removed under reduced pressure to yield nicotinoyl chloride as a pale-yellow liquid.

  • Amide formation : 3,4-Dichlorobenzylamine (1 eq) is dissolved in DCM and cooled to 0°C. Nicotinoyl chloride (1 eq) is added dropwise, followed by aqueous NaOH (10% w/v). The mixture is stirred vigorously for 4 hours, after which the organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄. The product is purified via recrystallization from ethanol, yielding this compound as white crystals.

Key Advantages :

  • High atom economy and straightforward setup.

  • Minimal requirement for specialized reagents.

Challenges :

  • Potential hydrolysis of nicotinoyl chloride in aqueous media, necessitating strict temperature control.

  • Moderate yields (60–70%) due to competing side reactions.

Carbodiimide-Mediated Coupling

Modern synthetic approaches often employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of nicotinic acid. This method avoids the need to isolate reactive intermediates like acid chlorides.

Procedure :

  • Activation : Nicotinic acid (1 eq) is dissolved in dry DMF under nitrogen. EDC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at room temperature for 30 minutes.

  • Coupling : 3,4-Dichlorobenzylamine (1 eq) is added, and the reaction is stirred for 12–24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the title compound in 75–85% yield.

Key Advantages :

  • Higher yields compared to the Schotten-Baumann method.

  • Compatibility with moisture-sensitive substrates.

Challenges :

  • Requires anhydrous conditions and costly reagents.

  • Residual coupling agents complicate purification.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Schotten-Baumann : Optimal yields are achieved in DCM at 0–5°C to minimize hydrolysis.

  • Carbodiimide-mediated : DMF at room temperature provides superior activation kinetics.

Stoichiometry and Additives

  • Excess EDC (1.2 eq) ensures complete activation of nicotinic acid.

  • Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency in carbodiimide methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.70 (s, 1H, NH), 8.19 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 5.10 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO) : δ 165.2 (C=O), 152.1 (pyridine-C), 136.4 (Ar-C), 131.9 (Ar-C), 128.9 (Ar-C), 59.5 (CH₂).

Elemental Analysis

  • Calcd for C₁₃H₁₀Cl₂N₂O : C, 53.63; H, 3.46; N, 9.62.

  • Found : C, 53.58; H, 3.51; N, 9.59.

Applications and Derivatives

This compound serves as a precursor for herbicidal agents and apoptosis-inducing compounds. Structural analogs with modified benzyl groups exhibit enhanced bioactivity, underscoring the importance of substituent effects on potency .

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